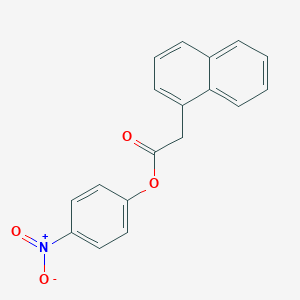

(4-nitrophenyl) 2-naphthalen-1-ylacetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(4-nitrophenyl) 2-naphthalen-1-ylacetate is an organic compound with the molecular formula C18H13NO4 It is a derivative of 1-naphthylacetic acid and 4-nitrophenol, forming an ester linkage

Méthodes De Préparation

The synthesis of (4-nitrophenyl) 2-naphthalen-1-ylacetate typically involves the esterification reaction between 1-naphthylacetic acid and 4-nitrophenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include an inert atmosphere and a solvent like dichloromethane to ensure the purity and yield of the product .

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production, such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

(4-nitrophenyl) 2-naphthalen-1-ylacetate undergoes various chemical reactions, including:

Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The ester linkage can be cleaved and substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include acids, bases, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

(4-nitrophenyl) 2-naphthalen-1-ylacetate has several scientific research applications:

Chemistry: It is used as a model compound to study ester hydrolysis and other ester-related reactions.

Medicine: Research is ongoing to explore its potential in developing new pharmaceuticals and therapeutic agents.

Mécanisme D'action

The mechanism of action of (4-nitrophenyl) 2-naphthalen-1-ylacetate primarily involves its hydrolysis to produce 1-naphthylacetic acid and 4-nitrophenol. The ester bond is cleaved by nucleophilic attack, facilitated by the presence of water and a catalyst. The resulting products can then participate in further biochemical or chemical reactions .

Comparaison Avec Des Composés Similaires

(4-nitrophenyl) 2-naphthalen-1-ylacetate can be compared with other esters of 1-naphthylacetic acid and nitrophenol derivatives. Similar compounds include:

1-Naphthylacetic Acid Methyl Ester: This compound is simpler and less reactive compared to the nitrophenyl ester.

4-Nitrophenyl Acetate: Another ester with a nitrophenyl group, but with a simpler acetic acid derivative.

1-Naphthylacetic Acid Ethyl Ester: Similar to the methyl ester but with slightly different physical properties due to the ethyl group.

The uniqueness of this compound lies in its combination of the naphthylacetic acid and nitrophenyl groups, which confer specific reactivity

Activité Biologique

(4-Nitrophenyl) 2-naphthalen-1-ylacetate is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in various scientific domains.

Chemical Structure and Synthesis

The compound is synthesized through an esterification reaction between 1-naphthylacetic acid and 4-nitrophenol, typically facilitated by dehydrating agents such as dicyclohexylcarbodiimide (DCC) in solvents like dichloromethane. The reaction requires controlled conditions to ensure high yield and purity of the product.

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of this compound. Research indicates that its derivatives can inhibit the proliferation of various cancer cell lines, including hematological malignancies and solid tumors. The compound's mechanism involves inducing apoptosis and inhibiting autophagy, which are critical pathways in cancer cell survival .

Table 1: Anticancer Activity of this compound Derivatives

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Chronic Lymphocytic Leukemia (CLL) | 10 | Induction of apoptosis |

| Breast Cancer | 15 | Autophagy inhibition |

| Lung Cancer | 12 | Cell cycle arrest |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies demonstrate that it exhibits activity against a range of bacteria and fungi, making it a candidate for developing new antimicrobial agents. The exact mechanism is thought to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways .

Table 2: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

The biological activity of this compound primarily arises from its hydrolysis to produce active metabolites such as 1-naphthylacetic acid and 4-nitrophenol. These metabolites can interact with various biological targets, including enzymes and receptors involved in cell signaling pathways. The hydrolysis process is facilitated by nucleophilic attack in the presence of water, often catalyzed by acids or bases .

Case Studies

- Anticancer Activity in Hematological Malignancies : A study explored the effects of this compound on CLL cells. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, highlighting its potential as a therapeutic agent against resistant cancer types .

- Antimicrobial Efficacy : Another research focused on the antimicrobial properties against various pathogens. The compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting its utility in treating infections caused by multidrug-resistant strains .

Propriétés

IUPAC Name |

(4-nitrophenyl) 2-naphthalen-1-ylacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13NO4/c20-18(23-16-10-8-15(9-11-16)19(21)22)12-14-6-3-5-13-4-1-2-7-17(13)14/h1-11H,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABJNXPMQKGUCPD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CC(=O)OC3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10428953 |

Source

|

| Record name | 4-Nitrophenyl (naphthalen-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51537-87-2 |

Source

|

| Record name | 4-Nitrophenyl (naphthalen-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.